molecular formula C11H21FN2O B14696966 1-(4-Ethylcyclohexyl)-3-(2-fluoroethyl)urea CAS No. 33021-78-2

1-(4-Ethylcyclohexyl)-3-(2-fluoroethyl)urea

Cat. No.: B14696966
CAS No.: 33021-78-2
M. Wt: 216.30 g/mol
InChI Key: ZKPMOBPWOIGMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylcyclohexyl)-3-(2-fluoroethyl)urea is a synthetic organic compound characterized by the presence of a urea functional group attached to a 4-ethylcyclohexyl and a 2-fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylcyclohexyl)-3-(2-fluoroethyl)urea typically involves the reaction of 4-ethylcyclohexylamine with 2-fluoroethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing side reactions is also common. Purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylcyclohexyl)-3-(2-fluoroethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the urea group to amine derivatives.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted urea compounds with various functional groups.

Scientific Research Applications

1-(4-Ethylcyclohexyl)-3-(2-fluoroethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethylcyclohexyl)-3-(2-fluoroethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea group can form hydrogen bonds with active sites, while the fluoroethyl and ethylcyclohexyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylcyclohexyl)-3-(2-fluoroethyl)urea: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-Ethylcyclohexyl)-3-(2-chloroethyl)urea: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

    1-(4-Ethylcyclohexyl)-3-(2-bromoethyl)urea: Similar structure but with a bromoethyl group instead of a fluoroethyl group.

Uniqueness

1-(4-Ethylcyclohexyl)-3-(2-fluoroethyl)urea is unique due to the presence of both an ethylcyclohexyl and a fluoroethyl group, which can influence its chemical reactivity and biological activity. The fluoroethyl group, in particular, can enhance the compound’s stability and binding interactions compared to other halogenated derivatives.

Properties

CAS No.

33021-78-2

Molecular Formula

C11H21FN2O

Molecular Weight

216.30 g/mol

IUPAC Name

1-(4-ethylcyclohexyl)-3-(2-fluoroethyl)urea

InChI

InChI=1S/C11H21FN2O/c1-2-9-3-5-10(6-4-9)14-11(15)13-8-7-12/h9-10H,2-8H2,1H3,(H2,13,14,15)

InChI Key

ZKPMOBPWOIGMNV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)NC(=O)NCCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.